Comparative CB1 Receptor Binding Affinity: DEA vs. Anandamide (AEA)
Adrenoyl-ethanolamine (DEA) demonstrates high binding affinity for the CB1 receptor, which is quantitatively comparable to that of anandamide (AEA), the primary endogenous ligand. In rat synaptosomal membrane preparations, DEA inhibits the binding of a cannabinoid probe with a Ki of 34.4 nM . Comparative analysis using the same assay methodology shows that AEA binds with a Ki of 52 nM , indicating DEA exhibits a slightly higher binding affinity under these conditions.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 34.4 nM |
| Comparator Or Baseline | Anandamide (AEA), Ki = 52 nM |
| Quantified Difference | DEA exhibits a 34% lower Ki value (higher affinity) compared to AEA (34.4 nM vs 52 nM). |
| Conditions | Inhibition of radioligand binding to rat brain synaptosomal membranes. |
Why This Matters
For researchers requiring a high-affinity, endogenous CB1 agonist, DEA offers a potentially more potent binding profile than the standard anandamide, enabling studies at lower concentrations or in systems with low receptor expression.
